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Compound of Interest

Compound Name:
2,4-Diamino-6-(4-

methylphenyl)-1,3,5-triazine

Cat. No.: B101434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, particularly its diamino-substituted derivatives, represents a

privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological

activities. These compounds have been extensively investigated for their potential as

therapeutic agents, exhibiting significant anticancer, antimicrobial, and antimalarial properties.

This technical guide provides an in-depth overview of the biological activities of diamino triazine

compounds, presenting key quantitative data, detailed experimental protocols, and

visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity
Diamino triazine derivatives have emerged as a promising class of anticancer agents,

exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer

cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes

in cellular signaling pathways crucial for cancer cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activities of various diamino triazine

compounds, presenting their half-maximal inhibitory concentrations (IC50) or growth inhibitory

concentrations (GI50) against different cancer cell lines.
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Compound/De
rivative

Cancer Cell
Line

Activity (µM)
Reference
Compound

Activity (µM)

Imamine-1,3,5-

triazine

Derivatives

Imatinib

Compound 4f
MDA-MB-231

(Breast Cancer)
6.25 Imatinib 35.50[1]

Compound 4k
MDA-MB-231

(Breast Cancer)
8.18 Imatinib 35.50[1]

s-Triazine

Hydrazone

Derivatives

Compound 11
MCF-7 (Breast

Cancer)
1.01 - -[2]

Compound 11
HCT-116 (Colon

Carcinoma)
0.97 - -[2]

2,4-Diamino-

1,3,5-triazine

Derivatives

Compound 11o

Capan-1

(Pancreatic

Adenocarcinoma

)

1.4 - -[2]

Compound 11r

Capan-1

(Pancreatic

Adenocarcinoma

)

5.1 - -[2]

Compound 11s

Capan-1

(Pancreatic

Adenocarcinoma

)

5.3 - -[2]
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4,6-Diamino-

1,3,5-triazine-2-

carbohydrazides

Compounds 3a-e
MDA-MB-231

(Breast Cancer)
Low micromolar - -[3]

2-(4,6-Diamino-

1,3,5-triazin-2-

yl)-2-{[4-

(dimethylamino)-

phenyl]imino}ace

tonitrile

Compound 19
MALME-3 M

(Melanoma)
GI50 = 0.033 - -[4]

Monastrol-1,3,5-

triazine

Derivatives

Derivative 19
HeLa (Cervical

Cancer)
39.7 - -[5]

Derivative 19
MCF-7 (Breast

Cancer)
41.5 - -[5]

Derivative 19

HL-60

(Promyelocytic

Leukemia)

23.1 - -[5]

Derivative 19

HepG2

(Hepatocellular

Carcinoma)

31.2 - -[5]

Hybrid of 4,6-

diamino-1,2-

dihydro-1,3,5-

triazine and

chalcone
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Compound 12

HCT116

(Colorectal

Carcinoma)

GI50 = 0.026 - -[5]

Compound 12
MCF-7 (Breast

Cancer)
GI50 = 0.080 - -[5]

Compound 13

HCT116

(Colorectal

Carcinoma)

GI50 = 0.116 - -[5]

Compound 13
MCF-7 (Breast

Cancer)
GI50 = 0.127 - -[5]

Kinase Inhibition
A significant mechanism underlying the anticancer activity of diamino triazines is their ability to

inhibit various protein kinases, which are critical regulators of cell signaling.

Quantitative Kinase Inhibition Data
Compound/Derivative Target Kinase IC50

2-Hydroxy-4,6-diamino-[2][6]

[7]triazine (14d)
VEGF-R2 (KDR) 18 nM[8]

6-Aryl-2,4-diamino-1,3,5-

triazine (5b)
PIM1 kinase 1.18 µg/mL[9][10]

3-Amino-1,2,4-triazine

derivatives
PDK1 0.01 - 0.1 µM[11]

6-amino-1,3,5-triazine (C11) Bruton's tyrosine kinase (BTK) 17.0 nM[12]

Antimicrobial and Antimalarial Activity
Diamino triazine compounds have also demonstrated significant activity against various

microbial pathogens, including bacteria, fungi, and the malaria-causing parasite, Plasmodium

falciparum. A primary target for their antimalarial and antibacterial action is the enzyme

dihydrofolate reductase (DHFR).
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Quantitative Antimicrobial and Antimalarial Activity Data
Compound/Derivative Organism/Strain Activity

6-Aryl-1,6-dihydro-1,3,5-

triazine-2,4-diamines

1-(3-(2,4-

dichlorophenoxy)propyl)-6-

phenyl-1,6-dihydro-1,3,5-

triazine-2,4-diamine

hydrochloride

P. falciparum (FCR-3, drug-

resistant)
IC50 = 2.66 nM[13]

Amphipathic Triazine Polymers

TZP3 and TZP5
Multidrug-resistant

Pseudomonas aeruginosa

Potent synergistic activity with

chloramphenicol[14]

s-Triazine derivatives

Compounds 10, 16, 25, 30 Staphylococcus aureus Comparable to ampicillin[15]

Compounds 13, 14 Escherichia coli Comparable to ampicillin[15]

Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is often used as a measure of cell viability and

proliferation.

Materials:

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

96-well plates

Cancer cell lines of interest
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Complete cell culture medium

Test compounds (diamino triazine derivatives)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for

cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compounds at various concentrations. Include a vehicle control (medium with the same

concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified 5% CO2 atmosphere.

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and

incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable

cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals. Mix gently by pipetting or shaking.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader. A reference wavelength of 630 nm can be used to subtract

background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration of the test

compound relative to the vehicle control. The IC50 value is then determined by plotting the

percentage of viability against the log of the compound concentration and fitting the data to a

sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay
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This protocol provides a general framework for assessing the inhibitory activity of diamino

triazine compounds against a specific protein kinase. The specific substrate and conditions

may vary depending on the kinase being studied.

Materials:

Purified active kinase

Kinase-specific substrate (e.g., a peptide or protein)

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

Test compounds (diamino triazine derivatives)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)

Microplates (e.g., 384-well)

Plate reader compatible with the detection method

Procedure:

Compound Preparation: Prepare serial dilutions of the diamino triazine compounds in an

appropriate solvent (e.g., DMSO).

Reaction Setup: In a microplate well, combine the kinase, the test compound at various

concentrations, and the kinase reaction buffer. Allow for a pre-incubation period (e.g., 15-30

minutes) at room temperature to permit compound binding to the kinase.

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and

ATP.

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a

specific temperature (e.g., 30°C or room temperature).
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Termination and Detection: Stop the reaction (e.g., by adding a stop solution containing

EDTA). Add the detection reagent to quantify the amount of product formed (phosphorylated

substrate) or the amount of ATP consumed.

Data Analysis: Measure the signal using a plate reader. The percentage of kinase inhibition

is calculated for each compound concentration relative to a control reaction without an

inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the

compound concentration.

Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways

that are targeted by biologically active diamino triazine compounds.
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Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.
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Inhibition of the PI3K/PDK1/Akt Signaling Pathway.
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Inhibition of the VEGF/VEGFR-2 Signaling Pathway.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b101434#biological-activity-of-diamino-triazine-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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